1-(4-Acetylphenyl)hexan-1-one
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Overview
Description
1-(4-Acetylphenyl)hexan-1-one is an organic compound with the molecular formula C14H18O2. It is characterized by a hexanone backbone with an acetylphenyl group attached to the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Acetylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of hexan-1-one with 4-acetylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of greener solvents and catalysts is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Acetylphenyl)hexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(4-acetylphenyl)hexan-1-one involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hexanone backbone allows for hydrophobic interactions with lipid membranes, influencing the compound’s bioavailability and distribution .
Comparison with Similar Compounds
- 1-(4-Acetylphenyl)butan-1-one
- 1-(4-Acetylphenyl)pentan-1-one
- 1-(4-Acetylphenyl)heptan-1-one
Comparison: 1-(4-Acetylphenyl)hexan-1-one is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity. The presence of the acetyl group also imparts distinct reactivity patterns, making it a valuable compound for various applications .
Properties
CAS No. |
388091-60-9 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(4-acetylphenyl)hexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-3-4-5-6-14(16)13-9-7-12(8-10-13)11(2)15/h7-10H,3-6H2,1-2H3 |
InChI Key |
SBJWEJUSRUFNAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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